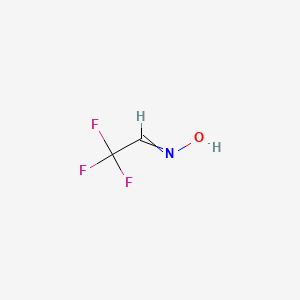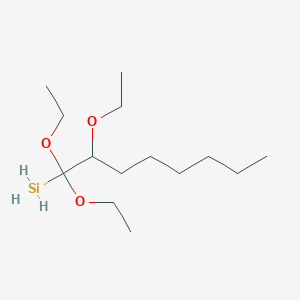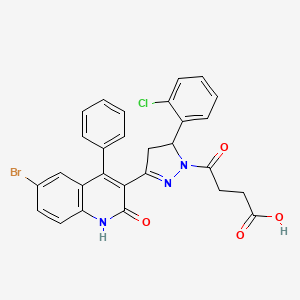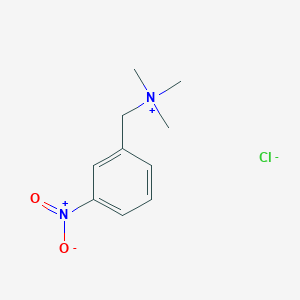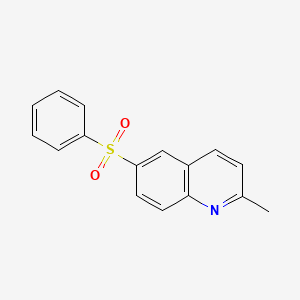
2-Methyl-6-(phenylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(phenylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural features, which include a methyl group at the 2-position and a phenylsulfonyl group at the 6-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone as starting materials . The reaction is catalyzed by acids such as sulfuric acid or polyphosphoric acid and proceeds under reflux conditions.
Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst like phosphotungstic acid . This method is advantageous due to its operational simplicity and high yield.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .
化学反应分析
Types of Reactions
2-Methyl-6-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups at the 2-position.
科学研究应用
2-Methyl-6-(phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of 2-Methyl-6-(phenylsulfonyl)quinoline involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the phenylsulfonyl group, making it less reactive in certain substitution reactions.
6-Phenylsulfonylquinoline: Lacks the methyl group at the 2-position, which affects its steric and electronic properties.
Uniqueness
2-Methyl-6-(phenylsulfonyl)quinoline is unique due to the combined presence of the methyl and phenylsulfonyl groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .
属性
分子式 |
C16H13NO2S |
|---|---|
分子量 |
283.3 g/mol |
IUPAC 名称 |
6-(benzenesulfonyl)-2-methylquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-7-8-13-11-15(9-10-16(13)17-12)20(18,19)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI 键 |
YYZVVICOBCZSKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


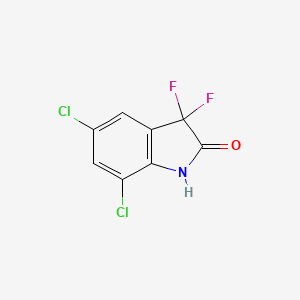

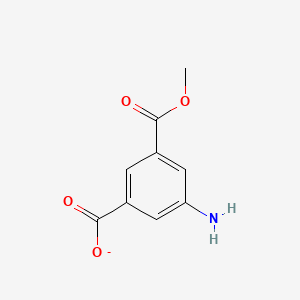
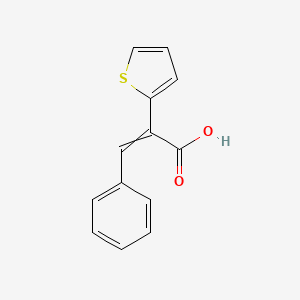
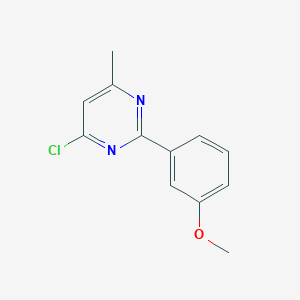
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124625.png)
![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
